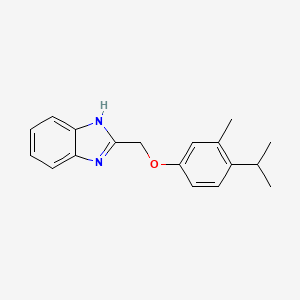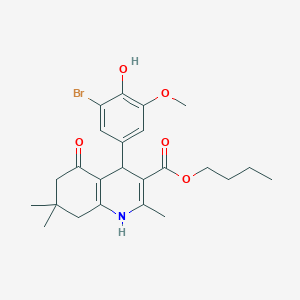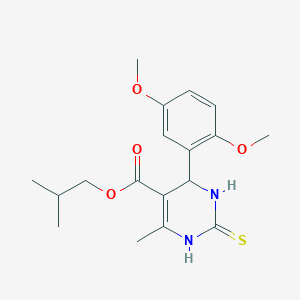![molecular formula C16H13ClN4O B11701242 4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol CAS No. 478250-24-7](/img/structure/B11701242.png)
4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-(2-クロロフェニル)ジアゼニル]-3-メチル-1-フェニル-1H-ピラゾール-5-オールは、ジアゼニル基(-N=N-)がクロロフェニル基とピラゾール-5-オール部分に結合したアゾ化合物です。アゾ化合物は、その鮮やかな色で知られており、染色業界で広く使用されています。
製法
合成経路と反応条件
4-[(E)-(2-クロロフェニル)ジアゼニル]-3-メチル-1-フェニル-1H-ピラゾール-5-オールの合成は、通常、第一級芳香族アミンのジアゾ化、続いて適切なカップリング成分とのカップリングを伴います。一般的な合成経路は、以下のように要約できます。
ジアゾ化: 第一級芳香族アミン(例:2-クロロアニリン)は、亜硝酸(亜硝酸ナトリウムと塩酸からその場で生成される)で処理して、ジアゾニウム塩を生成します。
カップリング反応: 次に、ジアゾニウム塩を塩基性条件下で3-メチル-1-フェニル-1H-ピラゾール-5-オールとカップリングして、目的のアゾ化合物を生成します。
工業的製法
4-[(E)-(2-クロロフェニル)ジアゼニル]-3-メチル-1-フェニル-1H-ピラゾール-5-オールを含むアゾ化合物の工業的生産には、多くの場合、大規模なバッチプロセスまたは連続プロセスが使用されます。主な手順には、以下が含まれます。
- 安全と効率を確保するために、制御された環境でジアゾニウム塩を調製します。
- 温度とpHを正確に制御して、大型反応器内でカップリング成分とカップリングします。
- 結晶化またはその他の分離技術によって、最終生成物を精製します。
化学反応解析
反応の種類
4-[(E)-(2-クロロフェニル)ジアゼニル]-3-メチル-1-フェニル-1H-ピラゾール-5-オールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: 使用される酸化剤に応じて、さまざまな生成物が生成されるように、化合物を酸化することができます。
還元: アゾ基の還元により、対応するアミンが生成されます。
置換: クロロフェニル基は、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と過酸化水素(H₂O₂)があります。
還元: 亜ジチオン酸ナトリウム(Na₂S₂O₄)または触媒的 hydrogenationなどの還元剤を使用できます。
置換: 水酸化物イオン(OH⁻)やアミンなどの求核剤を置換反応に使用できます。
生成される主な生成物
酸化: 生成物には、キノンまたはその他の酸化された誘導体が含まれる場合があります。
還元: 主な生成物は、対応する芳香族アミンです。
置換: 求核剤に応じて、置換されたクロロフェニル誘導体が生成されます。
科学研究への応用
4-[(E)-(2-クロロフェニル)ジアゼニル]-3-メチル-1-フェニル-1H-ピラゾール-5-オールは、科学研究においていくつかの応用があります。
化学: 染料として、および他の複雑な有機分子の合成に使用されています。
生物学: 生物学的染色剤として、および酵素相互作用の研究に使用されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について調査されています。
産業: 繊維業界では、生地の染色に使用され、着色ポリマーの製造に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol typically involves the diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. The general synthetic route can be summarized as follows:
Diazotization: The primary aromatic amine (e.g., 2-chloroaniline) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-methyl-1-phenyl-1H-pyrazol-5-ol under basic conditions to yield the desired azo compound.
Industrial Production Methods
Industrial production of azo compounds, including this compound, often involves large-scale batch or continuous processes. The key steps include:
- Preparation of the diazonium salt in a controlled environment to ensure safety and efficiency.
- Coupling with the coupling component in large reactors with precise control of temperature and pH.
- Purification of the final product through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary products are the corresponding aromatic amines.
Substitution: Depending on the nucleophile, substituted chlorophenyl derivatives are formed.
科学的研究の応用
4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a dye and in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored polymers.
作用機序
4-[(E)-(2-クロロフェニル)ジアゼニル]-3-メチル-1-フェニル-1H-ピラゾール-5-オールの作用機序には、生物学的分子との相互作用が含まれます。アゾ基は、生体内で還元されて芳香族アミンを生成することができ、酵素やその他のタンパク質と相互作用する可能性があります。この化合物の効果は、特定の分子標的に結合して、さまざまな生化学的経路に影響を与える能力によって仲介されます。
類似の化合物との比較
類似の化合物
- 4-[(E)-(4-フルオロフェニル)ジアゼニル]-3-メチル-1-フェニル-1H-ピラゾール-5-オール
- 4-[(E)-(3-アセチルフェニル)ジアゼニル]-3-メチル-1-フェニル-1H-ピラゾール-5-オール
独自性
4-[(E)-(2-クロロフェニル)ジアゼニル]-3-メチル-1-フェニル-1H-ピラゾール-5-オールは、クロロフェニル基の存在により、独特の化学的および生物学的特性が得られます。この化合物の特定の構造により、生物学的標的との独自の相互作用が可能になり、研究および産業用途に貴重な分子となります。
類似化合物との比較
Similar Compounds
- 4-[(E)-(4-fluorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
- 4-[(E)-(3-acetylphenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
Uniqueness
4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable molecule for research and industrial applications.
特性
CAS番号 |
478250-24-7 |
|---|---|
分子式 |
C16H13ClN4O |
分子量 |
312.75 g/mol |
IUPAC名 |
4-[(2-chlorophenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H13ClN4O/c1-11-15(19-18-14-10-6-5-9-13(14)17)16(22)21(20-11)12-7-3-2-4-8-12/h2-10,20H,1H3 |
InChIキー |
YTUDRMZNAVKBEX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-ethyl-4-hydroxy-2-oxo-N-[2-(piperidin-1-yl)ethyl]-1,2-dihydroquinoline-3-carboxamide](/img/structure/B11701166.png)
![(4Z)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701178.png)
![3-Methyl-N'-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11701184.png)
![3-Carbamoyl-1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium](/img/structure/B11701190.png)
![Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11701191.png)
![6-(4-Methylphenyl)-7-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B11701194.png)

![2,4-dichloro-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11701197.png)
![Ethyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11701199.png)
![1,5-Dimethyl-4-[(Z)-{[3-nitro-4-(piperidin-1-YL)phenyl]methylidene}amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11701219.png)
![methyl N-[(3-methylphenoxy)acetyl]tryptophanate](/img/structure/B11701224.png)
![2-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B11701230.png)

